(S)-2-Methyl-d3-butanoyl Chloride

Description

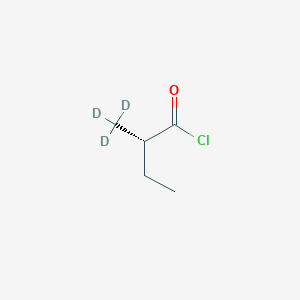

(S)-2-Methyl-d3-butanoyl Chloride (CAS: 1217722-29-6) is a deuterated derivative of 2-methylbutanoyl chloride, where three hydrogen atoms are replaced by deuterium (^2H) at specific positions. This chiral compound features a stereogenic center at the second carbon of the butanoyl chain, conferring enantioselective properties critical for applications in asymmetric synthesis and isotopic labeling studies. Its molecular formula is C₅H₅D₃ClO, with a molecular weight of 134.61 g/mol (calculated). The deuterium substitution enhances its stability in metabolic studies and reduces kinetic isotope effects in certain reaction pathways, making it valuable in pharmaceutical and biochemical research .

Properties

Molecular Formula |

C5H9ClO |

|---|---|

Molecular Weight |

123.59 g/mol |

IUPAC Name |

(2S)-2-(trideuteriomethyl)butanoyl chloride |

InChI |

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m0/s1/i2D3 |

InChI Key |

XRPVXVRWIDOORM-ZGUYUIOFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)Cl |

Canonical SMILES |

CCC(C)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-d3-butanoyl Chloride typically involves the chlorination of (S)-2-Methyl-d3-butyric acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert atmosphere to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methyl-d3-butanoyl Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.

Hydrolysis: In the presence of water, this compound hydrolyzes to form (S)-2-Methyl-d3-butyric acid and hydrochloric acid.

Reduction: The compound can be reduced to (S)-2-Methyl-d3-butanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) under anhydrous conditions.

Hydrolysis: Water or aqueous solutions under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

Hydrolysis: (S)-2-Methyl-d3-butyric acid.

Reduction: (S)-2-Methyl-d3-butanol.

Scientific Research Applications

Organic Synthesis

Role as an Acylating Agent

(S)-2-Methyl-d3-butanoyl chloride is primarily used as an acylating agent in organic synthesis. Its deuterated nature allows for the incorporation of deuterium into organic compounds, which can be useful for mechanistic studies and in tracing pathways in metabolic processes. The compound can react with alcohols and amines to form esters and amides, respectively, facilitating the synthesis of more complex molecules.

Example Reactions

- Formation of Esters: Reacting this compound with alcohols can yield deuterated esters, which are valuable in studying reaction mechanisms involving esterification.

- Amide Formation: The reaction with amines leads to the formation of deuterated amides, which can be used in pharmaceutical applications to modify the pharmacokinetic properties of drugs.

Medicinal Chemistry

Pharmaceutical Development

The compound is utilized in the synthesis of deuterated pharmaceuticals. Deuteration can enhance the metabolic stability and bioavailability of drugs. For example, deuterated analogs of existing drugs may exhibit improved therapeutic profiles or reduced side effects.

Case Studies

- A study highlighted the use of deuterated compounds in cancer therapy, where modifications led to increased efficacy against various cancer cell lines . Incorporating this compound into drug design may yield similar benefits.

- Another research focused on designing selective D3 dopamine receptor agonists using deuterated compounds to explore their pharmacological properties .

Analytical Chemistry

NMR Spectroscopy

Deuterated compounds are essential in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium provides distinct spectral features that help in elucidating molecular structures and dynamics without interference from hydrogen signals.

Applications in Metabolomics

this compound can be used to label metabolites in biological samples, aiding in the study of metabolic pathways through mass spectrometry and NMR techniques. This application is crucial for understanding disease mechanisms and drug metabolism.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Acylation reactions with alcohols and amines | Formation of deuterated esters and amides |

| Medicinal Chemistry | Synthesis of deuterated pharmaceuticals | Improved stability and bioavailability |

| Analytical Chemistry | NMR spectroscopy and metabolomics | Enhanced structural elucidation and pathway tracing |

Mechanism of Action

The mechanism of action of (S)-2-Methyl-d3-butanoyl Chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of deuterium can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies and the development of deuterated drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-2-Methyl-d3-butanoyl Chloride belongs to a class of deuterated acyl chlorides. Below is a structured comparison with structurally and functionally related compounds, emphasizing key differences in properties and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings from Comparative Studies

Deuterium Effects: The deuterium in this compound reduces its metabolic degradation rate compared to non-deuterated analogues, as observed in isotopic tracer studies . In contrast, non-deuterated acyl chlorides (e.g., 2-methylbutanoyl chloride) exhibit faster hydrolysis, limiting their utility in prolonged reaction systems.

Stereochemical Influence: The (S)-enantiomer demonstrates higher enantiomeric excess (ee) in asymmetric esterification reactions compared to its (R)-counterpart, as reported in chiral phase transfer catalysis studies . Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate (from EP 4374877A2) shares a similar chiral backbone but lacks deuterium, resulting in distinct pharmacokinetic profiles .

Synthetic Utility: this compound is preferred over non-deuterated variants in mass spectrometry-based proteomics due to minimal background interference . Compounds like Methoxyfenozide tert-Butylhydrazone prioritize functional group compatibility (e.g., hydrazones for insecticide activity) over isotopic labeling, reflecting divergent research priorities .

Biological Activity

(S)-2-Methyl-d3-butanoyl chloride is a specialized organic compound often utilized in various biochemical applications, particularly in the synthesis of labeled compounds for research purposes. This article aims to explore its biological activity, including its interactions at the molecular level, potential therapeutic implications, and relevant case studies.

This compound is a derivative of butanoic acid, where the methyl group is positioned on the second carbon. The deuterated form (d3) indicates that three hydrogen atoms have been replaced with deuterium, enhancing its utility in mass spectrometry and NMR studies due to distinct isotopic signatures.

Biological Activity

The biological activity of this compound primarily revolves around its role as an acylating agent. It can modify proteins and other biomolecules, impacting their function. Below are key aspects of its biological activity:

- Protein Modification : The compound can acylate amino acid residues, particularly lysine and serine, which can alter protein structure and function. This modification is crucial in studying enzyme kinetics and protein interactions.

- Metabolic Pathways : It has been shown to participate in metabolic pathways involving fatty acid metabolism. Research indicates that deuterated compounds can affect metabolic flux, providing insights into metabolic disorders.

- Therapeutic Potential : The unique properties of deuterated compounds have led to investigations into their use in drug development. For instance, they may offer improved pharmacokinetics or reduced toxicity compared to their non-deuterated counterparts.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Enzyme Kinetics : A study demonstrated that using deuterated acyl donors like this compound could significantly alter the kinetics of acyltransferase enzymes. The isotopic labeling allowed for precise tracking of substrate conversion rates in metabolic assays.

- Mass Spectrometry Applications : In mass spectrometry, this compound has been employed as a standard for quantifying acylated metabolites. Its distinct mass signature aids in differentiating between various acylation states of biomolecules.

- Drug Development : Research into D3-labeled compounds has shown promise in enhancing the efficacy of certain drugs by modulating their interaction with biological targets. For example, studies indicated that D3-labeled fatty acids could influence receptor binding affinities.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.